molecular formula C10H10N2O B13283416 5-Ethyl-1H-indazole-3-carbaldehyde

5-Ethyl-1H-indazole-3-carbaldehyde

Cat. No.: B13283416
M. Wt: 174.20 g/mol
InChI Key: BSLFXZNSXIKDAC-UHFFFAOYSA-N
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Description

5-Ethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an aldehyde group at the 3-position and an ethyl group at the 5-position of the indazole ring makes this compound a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the nitrosation of indoles, followed by cyclization to form the indazole ring. For example, starting from 5-ethylindole, the compound can be synthesized through a series of reactions involving nitrosation, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The indazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carbaldehyde: Lacks the ethyl group at the 5-position.

    5-Methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group at the 5-position.

    5-Phenyl-1H-indazole-3-carbaldehyde: Contains a phenyl group at the 5-position.

Uniqueness

The presence of the ethyl group at the 5-position in 5-Ethyl-1H-indazole-3-carbaldehyde provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-ethyl-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-2-7-3-4-9-8(5-7)10(6-13)12-11-9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

BSLFXZNSXIKDAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

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